molecular formula C30H18ClNO5 B11176046 5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11176046
M. Wt: 507.9 g/mol
InChI Key: LYLVDEMZOFKAJX-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C30H18ClNO5 and its molecular weight is 507.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(4-chlorophenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a spiro-fused structure that combines elements of furo[3,4-c]pyrrole with naphthalene and chlorophenyl substituents. Its unique structural characteristics may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of spiro-pyrrole compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study demonstrated that spiro-pyrrole derivatives effectively inhibited the growth of HT-29 colon cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating higher potency against this specific cancer type .

Antimicrobial Activity

Compounds with similar scaffolds have also been evaluated for their antimicrobial properties. Studies have shown that spiro compounds can inhibit bacterial growth and exhibit antifungal activity.

Research Findings:
In vitro studies revealed that certain derivatives displayed substantial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .

The biological activities of this compound can be attributed to several potential mechanisms:

  • Apoptosis Induction: Similar compounds have been shown to activate caspases and promote apoptosis in cancer cells.
  • Enzyme Inhibition: Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction: The ability of such compounds to intercalate with DNA could lead to the disruption of replication processes in cancerous cells.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerHT-29 Colon Cancer< 10 µM
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus10 µg/mL

Properties

Molecular Formula

C30H18ClNO5

Molecular Weight

507.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-naphthalen-1-ylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C30H18ClNO5/c31-17-12-14-18(15-13-17)32-28(35)23-24(29(32)36)30(26(33)21-9-3-4-10-22(21)27(30)34)37-25(23)20-11-5-7-16-6-1-2-8-19(16)20/h1-15,23-25H

InChI Key

LYLVDEMZOFKAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6(O3)C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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